Methods of Synthesis
Pentapotassium triphosphate can be synthesized through several methods:
The molecular structure of pentapotassium triphosphate consists of five potassium ions associated with a triphosphate anion. The triphosphate group can be described as a chain of three phosphate units linked by oxygen atoms:
This structure allows for the formation of stable complexes with metal ions, enhancing its utility in various applications including food preservation and water treatment . The molecular weight of pentapotassium triphosphate is approximately 448.42 g/mol .
Pentapotassium triphosphate participates in several important chemical reactions:
Pentapotassium triphosphate primarily acts by interacting with proteins in food products. This interaction alters the protein structure, enhancing the texture of meat products and improving moisture retention in other food items. It forms soluble complexes with metal ions, which can also influence biochemical pathways related to food preservation.
Pentapotassium triphosphate has diverse applications across various fields:
Pentapotassium triphosphate, systematically named pentapotassium [oxido(phosphonatooxy)phosphoryl] phosphate, is an inorganic compound with the chemical formula K₅O₁₀P₃ or K₅P₃O₁₀. Its molecular weight is 448.41 grams per mole, and it belongs to the class of polyphosphate salts. Structurally, it consists of three phosphate units (PO₄) linked by shared oxygen atoms, with five potassium cations balancing the pentaanionic triphosphate chain [7] [9].
This compound is characterized by high water solubility and hygroscopicity, making it prone to absorbing moisture from the air. Its solubility significantly exceeds that of tetrasodium pyrophosphate and is comparable to sodium tripolyphosphate. Common synonyms include potassium triphosphate, potassium tripolyphosphate, and triphosphoric acid pentapotassium salt [4] [7] [9]. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its anionic structure and cationic composition.
Table 1: Chemical Identifiers of Pentapotassium Triphosphate
Property | Value/Designation |
---|---|
CAS Registry Number | 13845-36-8 |
IUPAC Name | Pentapotassium [oxido(phosphonatooxy)phosphoryl] phosphate |
Molecular Formula | K₅O₁₀P₃ |
Molar Mass | 448.41 g/mol |
Canonical SMILES | [O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+] |
Common Synonyms | Potassium tripolyphosphate; Triphosphoric acid pentapotassium salt |
The development of pentapotassium triphosphate is intertwined with industrial advances in polyphosphate chemistry during the mid-20th century. While sodium phosphates dominated early applications, potassium variants gained attention for specialized roles where sodium content was undesirable. A pivotal regulatory milestone occurred in 1982, when the United States Department of Agriculture Food Safety and Inspection Service expanded approvals for potassium phosphates in meat and poultry products. This ruling permitted the direct addition of pentapotassium triphosphate in cooked sausages and emulsion-type meats, recognizing its functional benefits in protein modification and moisture retention [4].
The 1980s also saw intensified research into phosphate functionality in food systems. Studies demonstrated that polyphosphates like pentapotassium triphosphate could dissociate actomyosin into actin and myosin in meat proteins, enhancing emulsification stability. Concurrently, industrial synthesis methods were refined, including:
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